Fmoc-D-HoCys(Mob)-OH

Racemization Epimerization Homocysteine

Fmoc-D-HoCys(Mob)-OH (CAS 2044710-05-4, MW 477.6 g/mol, formula C27H27NO5S) is a doubly protected, non-proteinogenic D-homocysteine building block engineered for Fmoc-based solid-phase peptide synthesis (SPPS). The Nα-(9-fluorenylmethyloxycarbonyl) group enables standard piperidine-mediated iterative deprotection, while the S-4-methoxybenzyl (Mob) thioether protects the side-chain sulfhydryl from undesired branching, oxidation, or scavenger alkylation during chain assembly.

Molecular Formula C27H27NO5S
Molecular Weight 477.6 g/mol
Cat. No. B12996109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-HoCys(Mob)-OH
Molecular FormulaC27H27NO5S
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H27NO5S/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1
InChIKeyLLLBRVFAWFVKNE-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-HoCys(Mob)-OH for Solid-Phase Peptide Synthesis: Core Identity and Supplier-Side Specifications


Fmoc-D-HoCys(Mob)-OH (CAS 2044710-05-4, MW 477.6 g/mol, formula C27H27NO5S) is a doubly protected, non-proteinogenic D-homocysteine building block engineered for Fmoc-based solid-phase peptide synthesis (SPPS) . The Nα-(9-fluorenylmethyloxycarbonyl) group enables standard piperidine-mediated iterative deprotection, while the S-4-methoxybenzyl (Mob) thioether protects the side-chain sulfhydryl from undesired branching, oxidation, or scavenger alkylation during chain assembly . Vendors routinely supply the compound at ≥95–97% HPLC purity, with reports of coupling yields reaching 85–90% under HBTU/DIPEA activation in DMF .

Why Generic Substitution of Fmoc-D-HoCys(Mob)-OH Compromises Peptide Integrity: Backbone, Protecting Group, and Steric Consequences


Direct replacement of Fmoc-D-HoCys(Mob)-OH with a cysteine-based analog (e.g., Fmoc-D-Cys(Mob)-OH) introduces a one-carbon-shorter side chain that alters disulfide bridge geometry, thiol pKa, and ligation kinetics. Substituting the Mob group for the widely used trityl (Trt) or acetamidomethyl (Acm) protections changes the acid lability profile, eliminating the ability to use Mob as part of a truly orthogonal three-group (Trt/Acm/Mob) sequential disulfide-bond strategy. Swapping the D-configuration for the L-configuration removes metabolic resistance to endogenous proteolysis. These three axes—backbone length, protecting-group reactivity, and stereochemistry—are coupled; altering one without quantitative verification of the downstream impact on coupling efficiency, epimerization rate, and final peptide folding yield risks generating mispaired disulfide isomers, truncated sequences, or biologically inactive enantiomers .

Quantitative Differentiation Evidence for Fmoc-D-HoCys(Mob)-OH Against Its Closest Analogs


Homocysteine Backbone Confers Intrinsic Resistance to α-Carbon Racemization Compared with Cysteine Analogs

Fmoc-protected cysteine derivatives are well documented to undergo substantial racemization (often >1% D-epimer formation) during activation with phosphonium/uronium reagents in the presence of tertiary amines such as DIEA [1]. In contrast, Fmoc-homocysteine derivatives, including Fmoc-D-HoCys(Mob)-OH, can be incorporated and derivatized without measurable risk of racemization and without the competing β-elimination reaction that plagues cysteine thioethers under repeated piperidine treatment . The additional methylene spacer in the homocysteine side chain reduces the acidity of the α-proton, thereby suppressing the enolate-mediated racemization pathway that is prominent in cysteine analogs [2].

Racemization Epimerization Homocysteine Cysteine SPPS

S-4-Methoxybenzyl (Mob) Exhibits Superior Acid Lability Relative to Acm and But Protecting Groups Under TFA/TIS Deprotection Conditions

A systematic study of cysteine S-protecting group lability in TFA/triisopropylsilane (98:2 v/v) at 37 °C established a clear reactivity hierarchy: Mob > Acm > But, with the Mob group being 'especially labile' [1]. This differential lability enables selective Mob removal in the presence of Acm-protected thiols, a critical requirement for sequential disulfide bond formation in multi-cystine peptides. The Mob group is stable to the repeated piperidine treatments used for Fmoc removal (base stability) but is cleaved under strong acid conditions (TFA, HF, or TFMSA), making it orthogonal to both the Fmoc Nα-protection and the acid-stable Acm group [2].

Deprotection kinetics Mob Acm TFA cleavage Orthogonal protection

The Trt/Mob/Acm Orthogonal Triad Enables Regioselective Synthesis of Multi-Disulfide Peptides Unattainable with Single-Protecting-Group Analogs

The Mob group occupies a unique position within the classic Trt/Mob/Acm orthogonal protection triad for cysteine thiols. Trt is removed under mild acid (1% TFA), Mob requires strong acid (TFA/scavenger cocktails or HF), and Acm is stable to acid but cleaved by iodine or heavy metals . This three-tier orthogonality permits the sequential, regioselective formation of up to three distinct disulfide bonds in a single synthetic route. Fmoc-D-HoCys(Mob)-OH provides the homocysteine backbone variant of this strategy, combining the Mob deprotection profile with the racemization-resistant homocysteine scaffold [1]. No single analog—Fmoc-D-HoCys(Trt)-OH or Fmoc-D-HoCys(Acm)-OH—can simultaneously provide (a) Mob-level acid lability, (b) homocysteine backbone racemization resistance, and (c) the D-configuration.

Orthogonal protection Disulfide bond Trt Mob Acm Regioselective folding

Lower Molecular Weight of Mob-Protected vs. Trt-Protected D-Homocysteine Improves Resin Loading and Solubility Characteristics

Fmoc-D-HoCys(Mob)-OH has a molecular weight of 477.6 g/mol, compared with 599.75 g/mol for the Trt-protected analog Fmoc-D-HoCys(Trt)-OH—a 20.4% reduction . The smaller Mob group (4-methoxybenzyl, C₈H₉O, ~121 Da) versus the bulky Trt group (triphenylmethyl, C₁₉H₁₅, ~243 Da) translates to higher molar loading capacity per gram of resin-bound amino acid and improved solubility in standard SPPS solvents such as DMF and NMP. The calculated logP of 5.31 reflects moderate lipophilicity that balances resin swelling with manageable aqueous workup.

Resin loading Molecular weight Solubility Mob Trt

Optimal Application Scenarios for Fmoc-D-HoCys(Mob)-OH Driven by Quantitative Differentiation Evidence


Regioselective Synthesis of Multi-Disulfide Peptide Therapeutics (Conotoxins, Defensins, Insulin Analogs)

Fmoc-D-HoCys(Mob)-OH is the preferred building block when a synthetic route demands a D-configured homocysteine residue whose thiol must be deprotected at an intermediate strong-acid step (TFA/scavenger), after mild-acid removal of Trt groups but before iodine-mediated Acm cleavage. This scenario arises in the total synthesis of disulfide-rich peptide toxins (e.g., μ-conotoxins, α-defensins) where three distinct disulfide bridges must be formed in a prescribed order to achieve the native folding pattern. The Mob group's placement in the Trt/Mob/Acm orthogonal triad , combined with the homocysteine backbone's intrinsic racemization resistance , ensures that the D-homocysteine residue retains full configurational integrity throughout the multi-step deprotection and folding cascade.

Synthesis of Metabolically Stable D-Peptide Drug Candidates Containing Homocysteine Residues

D-peptide therapeutics exploit the resistance of D-amino acid residues to endogenous proteolytic enzymes, extending in vivo half-life relative to L-peptide counterparts. Fmoc-D-HoCys(Mob)-OH enables the incorporation of a D-homocysteine thiol handle into such D-peptide sequences using standard Fmoc-SPPS automation. The Mob protection is compatible with microwave-assisted SPPS at elevated temperatures, and the homocysteine backbone avoids the β-elimination side reaction that can occur with cysteine residues during repeated piperidine deprotection cycles [1]. This makes the compound suitable for producing D-peptide drug candidates where a free thiol is required for subsequent bioconjugation (e.g., maleimide-linked payloads in peptide-drug conjugates) or for stabilizing intramolecular disulfide clamps that maintain the bioactive conformation.

Native Chemical Ligation (NCL) and Expressed Protein Ligation Using D-Homocysteine as a Thiol Handle

Homocysteine residues at the N-terminus of peptide thioesters or C-terminal peptide hydrazides can serve as ligation-competent handles in native chemical ligation (NCL) strategies. The D-configuration provided by Fmoc-D-HoCys(Mob)-OH allows the construction of mirror-image peptide segments for racemic protein crystallography or for generating D-protein versions resistant to proteolysis. After Fmoc-SPPS assembly and global TFA cleavage (which simultaneously removes the Mob group), the liberated D-homocysteine thiol is available for transthioesterification and subsequent S→N acyl shift. The absence of racemization risk during both synthesis and ligation ensures that the D-configuration is preserved at every step, a critical requirement for mirror-image protein studies where even trace L-epimer contamination can confound crystallographic phasing.

Quote Request

Request a Quote for Fmoc-D-HoCys(Mob)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.